N'-[(E)-(3-phenoxyphenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide
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Overview
Description
N’-[(E)-(3-phenoxyphenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of phenoxy and acetohydrazide groups, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-phenoxyphenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide typically involves the condensation of 3-phenoxybenzaldehyde with 2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of N’-[(E)-(3-phenoxyphenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the pure compound from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-phenoxyphenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The phenoxy and acetohydrazide groups can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted phenoxy and acetohydrazide derivatives.
Scientific Research Applications
N’-[(E)-(3-phenoxyphenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-phenoxyphenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and leading to downstream biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-phenoxyphenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide
- N’-[(E)-(3,5-dimethylphenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide
Uniqueness
N’-[(E)-(3-phenoxyphenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide is unique due to its specific combination of phenoxy and acetohydrazide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(E)-(3-phenoxyphenyl)methylideneamino]-2-(2-prop-2-enylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-2-9-20-11-6-7-15-23(20)28-18-24(27)26-25-17-19-10-8-14-22(16-19)29-21-12-4-3-5-13-21/h2-8,10-17H,1,9,18H2,(H,26,27)/b25-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZJHGYESGESAP-KOEQRZSOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC(=O)NN=CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=CC=CC=C1OCC(=O)N/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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